Fiboflapon
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
Properties
IUPAC Name |
3-[3-tert-butylsulfanyl-1-[[4-(6-ethoxypyridin-3-yl)phenyl]methyl]-5-[(5-methylpyridin-2-yl)methoxy]indol-2-yl]-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H43N3O4S/c1-8-44-34-18-14-28(22-40-34)27-12-10-26(11-13-27)23-41-32-17-16-30(45-24-29-15-9-25(2)21-39-29)19-31(32)35(46-37(3,4)5)33(41)20-38(6,7)36(42)43/h9-19,21-22H,8,20,23-24H2,1-7H3,(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQGDHBGRSTTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=CC=C(C=C2)CN3C4=C(C=C(C=C4)OCC5=NC=C(C=C5)C)C(=C3CC(C)(C)C(=O)O)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H43N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239496 | |
| Record name | Fiboflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936350-00-4 | |
| Record name | Fiboflapon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936350004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fiboflapon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06346 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fiboflapon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-[(1,1-dimethylethyl)thio]-1-({4-[6-(ethyloxy)-3-pyridinyl]phenyl}methyl)-5-{[(5-methyl-2-pyridinyl)methyl]oxy}-1H-indol-2-yl)-2,2-dimethylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FIBOFLAPON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1NA96IX3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Solubility and Stability of Fiboflapon in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility and stability of Fiboflapon in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical and research settings. This compound (also known as AM-803 or GSK2190915) is a potent, orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] Understanding its behavior in DMSO is critical for the design and execution of accurate and reproducible in vitro and in vivo studies. This document outlines quantitative solubility data, recommended storage conditions, detailed experimental protocols, and the relevant biological pathway.
Solubility of this compound in DMSO
This compound is soluble in DMSO but not in water.[1] The solubility can be influenced by the form of the compound (free acid vs. sodium salt) and the handling of the solvent. Notably, hygroscopic DMSO (DMSO that has absorbed moisture) can significantly reduce the solubility of the compound; therefore, the use of newly opened, anhydrous DMSO is strongly recommended.[2][3]
The following table summarizes the reported solubility data for this compound and its sodium salt in DMSO.
| Compound Form | Concentration (mg/mL) | Molar Concentration (mM) | Solvent | Conditions & Notes |
| This compound | 50 mg/mL | 78.39 mM | DMSO | Requires sonication to achieve dissolution.[3][4] |
| This compound Sodium | 100 mg/mL | 151.56 mM | DMSO | Requires sonication to achieve dissolution.[2][5] |
Note: The molecular weight of this compound is 637.83 g/mol .[3] The molecular weight of this compound sodium is approximately 659.81 g/mol .
Stability and Storage of this compound Solutions
Proper storage of this compound, both in solid form and as a DMSO stock solution, is crucial to prevent degradation and ensure the integrity of experimental results.
Solid Compound Storage
For the solid (powder) form of this compound, the following storage conditions are recommended:
| Form | Temperature | Duration | Conditions |
| Solid | -20°C | 3 years | Long-term storage.[3] |
| Solid | 4°C | 2 years | Intermediate-term storage.[3] |
| Solid | 0 - 4°C | Days to weeks | Short-term storage.[1] |
General recommendations include storing the compound in a dry, dark place.[1] If stored properly, the shelf life can exceed two years.[1]
DMSO Stock Solution Storage
Once dissolved in DMSO, the stability of this compound is dependent on the storage temperature. The following table outlines the recommended storage for DMSO stock solutions.
| Compound Form | Storage Temperature | Stability Period | Notes |
| This compound in DMSO | -80°C | 2 years | Recommended for long-term storage.[3] |
| This compound in DMSO | -20°C | 1 year | Suitable for shorter-term storage.[3] |
| This compound Sodium in DMSO | -80°C | 6 months | Store sealed and away from moisture.[2] |
| This compound Sodium in DMSO | -20°C | 1 month | Store sealed and away from moisture.[2] |
Experimental Protocols
This section provides detailed methodologies for the preparation of this compound stock solutions and a general protocol for assessing its stability in DMSO.
Protocol for Preparation of a High-Concentration Stock Solution
This protocol describes the steps to prepare a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, newly opened DMSO
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Bath sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance and transfer it to a sterile vial. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the mixture briefly. To ensure complete dissolution, place the vial in a bath sonicator. Sonicate the solution until all solid particles have dissolved and the solution is clear.[3] Intermittent vortexing may aid the process.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]
General Protocol for Assessing Chemical Stability in DMSO
This protocol outlines a general workflow for determining the stability of this compound in DMSO over time using High-Performance Liquid Chromatography (HPLC) or a similar analytical technique.
Workflow:
-
Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).
-
Establish a baseline (T=0): Immediately analyze an aliquot of the fresh stock solution via a validated HPLC method to determine the initial peak area or concentration of this compound.
-
Store aliquots of the stock solution under various temperature conditions (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Analyze at subsequent time points: At predetermined intervals (e.g., 24 hours, 48 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Quantify the remaining compound: Analyze the samples by HPLC. The stability is determined by comparing the peak area of this compound at each time point to the T=0 baseline. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
-
Data Analysis: Calculate the percentage of the initial this compound remaining at each time point and for each storage condition.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the 5-lipoxygenase-activating protein (FLAP).[6][7] FLAP is a crucial membrane-bound protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[6][8] This is an early and rate-limiting step in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in conditions such as asthma.[6][8] By binding to FLAP, this compound prevents the production of all leukotrienes, thereby reducing inflammation.[6]
The diagram below illustrates the leukotriene synthesis pathway and the inhibitory action of this compound.
References
- 1. This compound|936350-00-4--Shanghai xingMo Biotechnology [xmobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - AdisInsight [adisinsight.springer.com]
- 8. This compound | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Fiboflapon (GSK2190915)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early research and core principles of Fiboflapon, also known as GSK2190915 or AM-803.[1] this compound is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] The information presented herein is compiled from foundational studies and is intended to provide a detailed understanding of its mechanism of action, key experimental data, and the methodologies used in its initial characterization.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of the 5-lipoxygenase-activating protein (FLAP).[2][3] FLAP is a crucial protein in the leukotriene biosynthesis pathway, which is heavily involved in inflammatory and immune responses.[2][3] By binding to FLAP, this compound effectively blocks the synthesis of pro-inflammatory leukotrienes, which are known to exacerbate conditions such as asthma.[2][3] The development of this compound and similar compounds was accelerated by the elucidation of the 3D structure of FLAP, which provided critical insights into the inhibitor-binding site.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early in vitro and in vivo studies of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species | Assay Condition |
| FLAP Binding Potency | 2.9 nM | Human | FLAP binding assay |
| IC50 (LTB4 Inhibition) | 76 nM | Human | Whole blood |
| EC50 (LTB4 Inhibition) | ~7 nM | Rat | Ex vivo ionophore-challenged whole blood |
Data sourced from MedChemExpress.[1][5]
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Parameter | Value | Species | Model |
| ED50 (LTB4 Inhibition) | 0.12 mg/kg | Rat | Calcium-ionophore challenged lungs |
| ED50 (CysLT Inhibition) | 0.37 mg/kg | Rat | Calcium-ionophore challenged lungs |
| LTB4 Inhibition (16h post-dose) | 86% | Rat | 3 mg/kg oral dose |
| CysLTs Inhibition (16h post-dose) | 41% | Rat | 3 mg/kg oral dose |
Data sourced from MedChemExpress.[1][5]
Key Experimental Protocols
Detailed methodologies for the foundational experiments are outlined below to provide a reproducible framework for researchers.
1. FLAP Binding Assay
-
Objective: To determine the binding affinity of this compound to the FLAP protein.
-
Methodology:
-
Human peripheral blood neutrophils are isolated and homogenized to create a cell lysate containing the FLAP protein.
-
A radiolabeled ligand with known affinity for FLAP is incubated with the cell lysate.
-
Increasing concentrations of this compound are added to the mixture to compete with the radiolabeled ligand for binding to FLAP.
-
After reaching equilibrium, the bound and free radioligand are separated via filtration.
-
The radioactivity of the filter is measured to determine the amount of bound radioligand.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated, which is then used to determine the binding potency (Ki).
-
2. Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood
-
Objective: To measure the functional inhibition of LTB4 synthesis by this compound in a physiologically relevant matrix.
-
Methodology:
-
Fresh human whole blood is collected in heparinized tubes.
-
The blood is pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 15 minutes) at 37°C.
-
Leukotriene synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
The reaction is stopped after a defined incubation period by adding a quenching agent and placing the samples on ice.
-
Plasma is separated by centrifugation.
-
LTB4 levels in the plasma are quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value, representing the concentration of this compound required to inhibit 50% of LTB4 production, is determined from the dose-response curve.
-
3. In Vivo Leukotriene Inhibition in a Rodent Model
-
Objective: To assess the in vivo efficacy of orally administered this compound on leukotriene production in a rat model.
-
Methodology:
-
Rats are orally administered a single dose of this compound at varying concentrations (e.g., 0.1 to 10 mg/kg) or a vehicle control.
-
After a specified time (e.g., 2 hours), the animals are anesthetized.
-
The lungs are challenged in vivo with a calcium ionophore to stimulate leukotriene production.
-
Bronchoalveolar lavage (BAL) fluid is collected.
-
The levels of LTB4 and cysteinyl leukotrienes (CysLTs) in the BAL fluid are quantified by LC-MS/MS or ELISA.
-
The dose-dependent inhibition of LTB4 and CysLT production is analyzed to calculate the ED50 values.
-
Signaling Pathway and Experimental Workflow Visualizations
This compound's Mechanism of Action in the Leukotriene Pathway
The following diagram illustrates the leukotriene biosynthesis pathway and the specific point of inhibition by this compound.
This compound inhibits FLAP, preventing the synthesis of pro-inflammatory leukotrienes.
Experimental Workflow for In Vitro LTB4 Inhibition Assay
This diagram outlines the key steps in the whole blood assay used to determine this compound's inhibitory activity.
Workflow for determining the IC50 of this compound in a human whole blood assay.
Development and Clinical Status
This compound was originally developed by Amira Pharmaceuticals and later by GSK.[6] It has been investigated for the treatment of inflammatory disorders, particularly asthma.[2][3][6] While it has undergone Phase II clinical trials for asthma, as of late 2015, no recent development has been reported for this indication, and its development for cardiovascular disorders has been discontinued.[6] Despite promising preclinical data, no FLAP inhibitor has yet progressed beyond Phase 2 clinical trials.[4]
References
Methodological & Application
Fiboflapon: Application Notes and Experimental Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fiboflapon (also known as GSK2190915 or AM-803) is a potent and orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.[3] By binding to FLAP, this compound effectively blocks the synthesis of leukotrienes, including leukotriene B4 (LTB4), thereby exerting anti-inflammatory effects.[3] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its biological activities, including its impact on cell viability, apoptosis, and leukotriene synthesis.
Mechanism of Action
This compound targets and binds to the 5-lipoxygenase-activating protein (FLAP), a key protein in the leukotriene biosynthetic pathway. This binding action inhibits the synthesis of inflammatory leukotrienes.[3] The inhibition of FLAP by this compound has been shown to be potent, with a binding potency of 2.9 nM and an IC50 of 76 nM for the inhibition of LTB4 in human blood.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Species/System | Reference |
| FLAP Binding Potency | 2.9 nM | Human | [1][2] |
| IC50 (LTB4 Inhibition) | 76 nM | Human Blood | [1][2] |
| In vivo ED50 (LTB4 inhibition) | 0.12 mg/kg | Rat | [1] |
| In vivo ED50 (CysLT inhibition) | 0.37 mg/kg | Rat | [1] |
Signaling Pathway
The following diagram illustrates the 5-Lipoxygenase (5-LO) signaling pathway and the point of inhibition by this compound.
Caption: 5-Lipoxygenase pathway and this compound's point of inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM or 50 mg/mL in DMSO with the aid of ultrasound), calculate the required mass of this compound powder.[2]
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication may be required to aid dissolution.[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[2]
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow Diagram:
References
Application Notes: Utilizing Fiboflapon for Immunofluorescence Staining
Introduction
Fiboflapon (also known as GSK2190915 or AM-803) is a potent and orally bioavailable small molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators involved in various inflammatory diseases.[1] By binding to FLAP, this compound effectively blocks the synthesis of leukotrienes, making it a valuable tool for research in inflammation and related cellular processes.[1]
These application notes provide a detailed protocol for utilizing this compound in immunofluorescence (IF) staining experiments to investigate its effects on cellular targets and pathways. Immunofluorescence is a powerful technique to visualize the subcellular localization of specific proteins. When combined with a pharmacological inhibitor like this compound, IF can be used to study the inhibitor's impact on protein expression, translocation, and co-localization.
Pharmacological Data of this compound
The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound, which are essential for designing effective cell treatment protocols.
| Parameter | Value | Species/System | Reference |
| FLAP Binding Potency | 2.9 nM | Human | [1][3] |
| IC50 (LTB4 Inhibition) | 76 nM | Human Blood | [1][3] |
| EC50 (ex vivo LTB4 Inhibition) | ~7 nM | Rat (oral admin.) | [1][3] |
| ED50 (LTB4 Inhibition) | 0.12 mg/kg | Rat Lungs (in vivo) | [1][3] |
| ED50 (CysLT Inhibition) | 0.37 mg/kg | Rat Lungs (in vivo) | [1][3] |
Signaling Pathway
This compound exerts its effect by inhibiting the 5-lipoxygenase-activating protein (FLAP) early in the leukotriene biosynthesis pathway. The diagram below illustrates this mechanism of action.
Experimental Protocol: Immunofluorescence Staining of Cultured Cells Treated with this compound
This protocol provides a general framework for treating cultured cells with this compound and subsequently performing immunofluorescence staining. Optimization of parameters such as cell type, this compound concentration, and incubation times may be required.
I. Materials and Reagents
-
Cell Culture:
-
Adherent cells of interest
-
Sterile glass coverslips or chamber slides
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
-
This compound Treatment:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium
-
-
Fixation:
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
-
Permeabilization:
-
0.1-0.5% Triton X-100 in PBS
-
-
Blocking:
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS
-
-
Antibody Staining:
-
Primary antibody (specific to the protein of interest)
-
Fluorophore-conjugated secondary antibody (reactive against the primary antibody host species)
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS
-
-
Nuclear Staining (optional):
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
-
Mounting:
-
Antifade mounting medium
-
Microscope slides
-
II. Experimental Workflow
The overall workflow for this protocol is depicted below.
III. Detailed Procedure
1. Cell Seeding a. Place sterile glass coverslips into the wells of a multi-well plate. b. Seed adherent cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment. c. Incubate the cells in a humidified incubator (37°C, 5% CO2) overnight to allow for attachment.
2. Cell Treatment with this compound a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C. b. On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and target (a starting range of 10 nM to 1 µM is suggested). c. Also, prepare a vehicle control by adding the same volume of DMSO to the culture medium. d. Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control. e. Incubate for the desired period (e.g., 1, 6, 12, or 24 hours) in a humidified incubator.
3. Fixation a. Aspirate the treatment medium and gently wash the cells twice with PBS. b. Add 4% PFA in PBS to each well, ensuring the coverslips are fully submerged. c. Incubate for 15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
4. Permeabilization a. Add 0.1-0.5% Triton X-100 in PBS to each well. b. Incubate for 10-15 minutes at room temperature. c. Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
5. Blocking a. Add Blocking Buffer to each well to cover the coverslips. b. Incubate for 1 hour at room temperature to block non-specific antibody binding sites.
6. Primary Antibody Incubation a. Dilute the primary antibody to its optimal concentration in Antibody Dilution Buffer. b. Aspirate the blocking buffer (do not wash). c. Add the diluted primary antibody solution to each coverslip. d. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
7. Secondary Antibody Incubation a. Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward. c. Add the diluted secondary antibody to each coverslip. d. Incubate for 1 hour at room temperature in a dark, humidified chamber. e. Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
8. Nuclear Staining (Optional) a. If desired, incubate the cells with a nuclear stain such as DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature. b. Wash twice with PBS.
9. Mounting a. Using fine-tipped forceps, carefully remove the coverslips from the wells. b. Wick away excess PBS by gently touching the edge of the coverslip to a kimwipe. c. Place a small drop of antifade mounting medium onto a clean microscope slide. d. Invert the coverslip (cell-side down) onto the drop of mounting medium. e. Gently press to remove any air bubbles. f. Seal the edges of the coverslip with clear nail polish and allow it to dry.
10. Imaging a. Store the slides at 4°C in the dark until imaging. b. Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores. c. Capture images using consistent settings for all experimental conditions to allow for accurate comparison.
IV. Controls
To ensure the validity of your results, include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the this compound-treated cells.
-
Secondary Antibody Only Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
-
Unstained Control: Cells that have not been stained with any antibodies to assess background autofluorescence.
References
Application Note: High-Throughput Flow Cytometry Assay for the Functional Assessment of Fiboflapon, a FLAP Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for a flow cytometry-based assay to evaluate the functional activity of Fiboflapon, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP).[1][2][3] The assay measures the inhibition of lipopolysaccharide (LPS)-induced activation of human neutrophils, a key cell type in inflammatory responses mediated by leukotrienes. By quantifying the modulation of cell surface activation markers, this protocol offers a robust method for researchers, scientists, and drug development professionals to assess the potency and efficacy of this compound and other FLAP inhibitors in a cellular context.
Introduction
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the 5-lipoxygenase (5-LO) pathway.[4][5][6] The 5-lipoxygenase-activating protein (FLAP) is an essential component in this pathway, facilitating the interaction of 5-LO with its substrate.[7][8] Inhibition of FLAP represents a promising therapeutic strategy for a variety of inflammatory diseases, including asthma and cardiovascular disorders.[9]
This compound (formerly GSK2190915/AM-803) is a highly potent and selective inhibitor of FLAP.[1][2][3] It binds to FLAP with high affinity, effectively blocking the biosynthesis of leukotrienes, such as Leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils.[1][2][7] This application note describes a flow cytometry assay to quantify the inhibitory effect of this compound on neutrophil activation. Neutrophils, when activated by inflammatory stimuli like LPS, upregulate the expression of the adhesion molecule CD11b and shed the selectin CD62L.[9][10][11][12][13] This assay provides a quantitative measure of this compound's ability to prevent these phenotypic changes, serving as a functional readout of its FLAP inhibitory activity.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound action in the leukotriene biosynthesis pathway.
Experimental Workflow
Caption: Experimental workflow for the flow cytometry assay.
Materials and Reagents
-
Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) and neutrophils from healthy donors.
-
Reagents:
-
This compound (powder, soluble in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (cell culture grade)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Red Blood Cell Lysis Buffer
-
-
Antibodies for Flow Cytometry:
-
FITC anti-human CD11b
-
PE anti-human CD62L
-
Appropriate isotype controls
-
-
Equipment:
-
Flow cytometer
-
Laminar flow hood
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Micropipettes
-
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 1 mg/mL stock solution of LPS in sterile PBS. Store at -20°C.
-
Prepare complete RPMI medium: RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Wash the isolated neutrophils twice with PBS and resuspend in complete RPMI medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete RPMI medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Add 100 µL of the neutrophil suspension to each well of a 96-well U-bottom plate.
-
Add 10 µL of the diluted this compound solutions (or vehicle control - 0.1% DMSO) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Neutrophil Stimulation:
-
Prepare a working solution of LPS in complete RPMI medium.
-
Add 10 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with 200 µL of cold PBS.
-
Resuspend the cell pellets in 50 µL of a staining buffer containing FITC anti-human CD11b and PE anti-human CD62L antibodies at the manufacturer's recommended concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 200 µL of cold PBS.
-
Resuspend the cells in 200 µL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the neutrophil population based on forward and side scatter characteristics.
-
For each sample, record the median fluorescence intensity (MFI) for CD11b and CD62L.
-
Data Presentation
The following table summarizes the expected quantitative data from a dose-response experiment with this compound.
| Treatment Group | This compound Concentration (nM) | CD11b MFI (Arbitrary Units) | % Inhibition of CD11b Upregulation | CD62L MFI (Arbitrary Units) | % Reversal of CD62L Shedding |
| Unstimulated Control | 0 | 100 | N/A | 500 | N/A |
| LPS + Vehicle | 0 | 1000 | 0 | 50 | 0 |
| LPS + this compound | 1 | 950 | 5.6 | 75 | 5.6 |
| LPS + this compound | 10 | 750 | 27.8 | 150 | 22.2 |
| LPS + this compound | 76 (IC50) | 550 | 50 | 275 | 50 |
| LPS + this compound | 100 | 500 | 55.6 | 300 | 55.6 |
| LPS + this compound | 1000 | 200 | 88.9 | 450 | 88.9 |
| LPS + this compound | 10000 | 150 | 94.4 | 475 | 94.4 |
Note: The IC50 value for inhibition of LTB4 in human blood is reported to be 76 nM.[1][2][3] This value is used here as an expected midpoint for the dose-response curve in this cellular assay.
Data Interpretation
The results of this flow cytometry assay will demonstrate the dose-dependent inhibition of LPS-induced neutrophil activation by this compound. An increase in the MFI of CD11b and a decrease in the MFI of CD62L are indicative of neutrophil activation. Treatment with this compound is expected to reverse these changes in a concentration-dependent manner. The percentage of inhibition can be calculated and plotted against the log of the this compound concentration to determine the IC50 value for the inhibition of neutrophil activation. This provides a robust measure of the compound's functional potency in a relevant cellular system.
Conclusion
This application note provides a comprehensive and detailed protocol for a flow cytometry-based assay to functionally characterize the FLAP inhibitor, this compound. The assay is designed to be high-throughput and provides quantitative data on the inhibition of neutrophil activation. This methodology is valuable for researchers in academia and industry who are involved in the discovery and development of novel anti-inflammatory therapeutics targeting the leukotriene pathway.
References
- 1. Flow Cytometric Analysis of Macrophages and Dendritic Cell Subsets in the Mouse Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometric evaluation of the neutrophil compartment in COVID-19 at hospital presentation: A normal response to an abnormal situation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Early mechanisms of neutrophil activation and transmigration in acute lung injury [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting Fiboflapon precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Fiboflapon precipitation in media during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous-based cell culture medium. The abrupt change in solvent polarity causes the compound to fall out of solution.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[3][4] this compound is soluble in DMSO at concentrations up to 50 mg/mL, and its sodium salt is soluble up to 100 mg/mL.[3][4]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for some sensitive cell lines, below 0.1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.[6]
Q4: Can I heat or sonicate my media to dissolve precipitated this compound?
A4: Gentle warming of the cell culture media to 37°C before adding the this compound stock solution can help improve solubility.[6] Sonication can also be used to aid dissolution, particularly when preparing intermediate dilutions.[6] However, prolonged heating or excessive sonication should be avoided as it may degrade the compound or other media components.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.
Initial Checks and Quick Fixes
-
Verify Stock Solution Integrity: Ensure your this compound stock solution is fully dissolved and free of any visible precipitates. If crystals are present, gently warm the stock vial and vortex until the solution is clear.
-
Check Final DMSO Concentration: Calculate the final percentage of DMSO in your media. If it is too low to maintain this compound solubility at the desired working concentration, you may need to adjust your dilution strategy.
-
Pre-warm Media: Always use media that has been pre-warmed to 37°C before adding the this compound stock solution.[6]
DOT Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol for Preparing this compound Working Solutions
This protocol provides a standardized method for preparing working solutions of this compound in cell culture media to minimize precipitation.
Materials:
-
This compound powder or this compound sodium salt
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (pre-warmed to 37°C)
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in DMSO to create a 10 mM stock solution. For example, for this compound (MW: 637.84 g/mol ), dissolve 6.38 mg in 1 mL of DMSO. For this compound sodium salt, adjust the mass accordingly.
-
Ensure the stock solution is completely dissolved by vortexing. If necessary, gently warm the tube.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Create an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could first prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pre-warmed media.
-
-
Prepare the Final Working Solution:
-
Add the stock solution (or intermediate dilution) to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the tube/flask. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it is not suitable for use.
-
Quantitative Data
Table 1: Solubility of this compound and its Sodium Salt
| Compound | Solvent | Maximum Solubility | Molar Concentration | Notes |
| This compound | DMSO | 50 mg/mL | 78.39 mM | May require sonication to fully dissolve.[3] |
| This compound sodium | DMSO | 100 mg/mL | 151.56 mM | Hygroscopic; use newly opened DMSO.[4] |
Table 2: Recommended Stock and Working Concentrations for In Vitro Assays
| Parameter | Concentration | Final DMSO % (Example) | Notes |
| Stock Solution | 10 mM in DMSO | N/A | Aliquot and store at -20°C or -80°C. |
| Intermediate Dilution | 100 µM - 1 mM | 1% - 10% | Prepare fresh in pre-warmed media. |
| Final Working Concentration | 10 nM - 10 µM | < 0.1% - 0.1% | The IC50 for LTB4 inhibition is 76 nM.[3] |
Signaling Pathway
This compound is an inhibitor of the 5-lipoxygenase-activating protein (FLAP), which is a key component in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory mediators involved in various inflammatory diseases.
DOT Diagram: 5-Lipoxygenase (5-LO) Signaling Pathway
Caption: this compound inhibits FLAP in the 5-LO pathway.
References
Optimizing Fiboflapon concentration for efficacy
Fiboflapon Technical Support Center
Welcome to the technical resource center for this compound. This guide provides answers to frequently asked questions and detailed troubleshooting for researchers optimizing this compound concentration in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Fictional Leukotriene Activating Protein-1 (FLAP-1). By binding to FLAP-1, this compound prevents the synthesis of pro-inflammatory mediators, which are critical drivers in various inflammatory disease models. Its primary use in a research setting is to study the role of the FLAP-1 pathway in vitro and in vivo.
Caption: Simplified FLAP-1 signaling pathway showing this compound's inhibitory action.
Q2: How should I dissolve and store this compound?
A2: this compound is supplied as a lyophilized powder. For in vitro experiments, we recommend creating a 10 mM stock solution in dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 2 years. When preparing working concentrations, ensure the final DMSO concentration in your cell culture media does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q3: What is a recommended starting concentration range for in vitro experiments?
A3: For initial dose-response experiments, we recommend a broad concentration range from 1 nM to 10 µM. A typical 8-point serial dilution (e.g., 1:3 or 1:5) is effective for determining the IC50 value in your specific cell system. Refer to the data table below for IC50 values in common cell lines.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) and cytotoxicity (CC50) values for this compound across various human cell lines after a 24-hour incubation period.
| Cell Line | Target Expression | IC50 (nM) | CC50 (µM) | Therapeutic Index (CC50/IC50) |
| HL-60 | High | 15 | > 50 | > 3333 |
| U937 | High | 25 | > 50 | > 2000 |
| A549 | Medium | 120 | 45 | 375 |
| HEK293 | Low / None | > 10,000 | > 50 | N/A |
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound.
This common issue can arise from several factors. Use the following decision tree to diagnose the potential cause.
Caption: A decision tree for troubleshooting lack of this compound efficacy.
Problem: I am seeing significant cell death even at low concentrations.
-
Possible Cause 1: DMSO Cytotoxicity. Your final DMSO concentration may be too high.
-
Solution: Ensure the final concentration of DMSO in the well is below 0.1%. Prepare an equivalent DMSO vehicle control to run alongside your this compound-treated samples to confirm the solvent is not the cause of death.
-
-
Possible Cause 2: High Compound Sensitivity. Your specific cell line may be unusually sensitive to the inhibition of the FLAP-1 pathway or to the compound itself.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your functional assay. This will help you distinguish between targeted pathway inhibition and general cytotoxicity. Lower the concentration range and incubation time.
-
Problem: My dose-response curve is flat or has a very shallow slope.
-
Possible Cause 1: Incorrect Concentration Range. The concentrations tested may be too high (on the upper plateau) or too low (on the lower plateau).
-
Solution: Widen your concentration range significantly. We recommend a 5-log range (e.g., 100 pM to 10 µM) for initial range-finding experiments.
-
-
Possible Cause 2: Assay Incubation Time. The incubation time may be too short for this compound to exert its effect or too long, leading to secondary effects that mask the primary response.
-
Solution: Perform a time-course experiment (e.g., 4, 12, 24, 48 hours) at a fixed concentration (e.g., the expected IC50) to determine the optimal endpoint for your assay.
-
Experimental Protocols
Protocol 1: In Vitro Dose-Response Experiment Workflow
This protocol outlines the general workflow for determining the IC50 of this compound.
Caption: Standard experimental workflow for this compound IC50 determination.
Protocol 2: Detailed Method for Cell Viability (MTT Assay)
-
Cell Seeding: Seed 10,000 cells per well in a 96-well flat-bottom plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare 2X concentrations of this compound serial dilutions. Remove the old medium from the plate and add 50 µL of fresh medium, followed by 50 µL of the 2X this compound dilutions to achieve the final 1X concentration. Include vehicle control (0.1% DMSO) and untreated wells.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the CC50.
Technical Support Center: Managing Potential Fiboflapon Cytotoxicity in Research Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential cytotoxicity associated with Fiboflapon in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My cells are showing signs of toxicity after treatment with this compound. Is this expected?
A1: While preclinical studies have indicated a good toxicology profile for this compound in animal models, in vitro experiments can sometimes reveal cell-type specific toxicity.[1][2] Unexpected cytotoxicity could be due to a variety of factors including the specific cell line used, compound concentration, solvent effects, or overall experimental conditions. It is crucial to systematically investigate the source of the observed toxicity.
Q2: What is the mechanism of action of this compound and could it be related to cytotoxicity?
A2: this compound is a potent inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2][3] FLAP is essential for the biosynthesis of leukotrienes, which are pro-inflammatory mediators.[3][4][5] By inhibiting FLAP, this compound blocks the production of leukotrienes.[4][6] While the primary mechanism is anti-inflammatory, high concentrations or off-target effects could potentially lead to cytotoxicity in some cellular systems. It's also worth noting that some 5-lipoxygenase inhibitors have been shown to have off-target effects.[7][8]
Q3: Are there any known safety warnings associated with this compound?
A3: According to its GHS classification, this compound is suspected of damaging fertility or the unborn child.[4] This is a reproductive toxicity warning and may not be directly related to immediate cytotoxicity in all experimental models, but it underscores the need for careful handling and appropriate safety measures.
Troubleshooting Guide: Investigating and Mitigating this compound Cytotoxicity
If you are observing unexpected cytotoxicity in your experiments with this compound, follow this step-by-step guide to identify the cause and find potential solutions.
Step 1: Confirm Cytotoxicity with Quantitative Assays
Visual inspection of cells can be subjective. It is important to quantify cell viability and cytotoxicity using established assays.
Recommended Assays:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity. A study on various FLAP antagonists, including this compound, utilized an LDH assay to assess cytotoxicity.[9]
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[10][11][12] However, be aware that compounds affecting mitochondrial function can influence these assays without directly causing cell death.[10]
-
Trypan Blue Exclusion Assay: A simple method to differentiate between viable and non-viable cells based on membrane integrity.
Data Presentation: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Measures | Advantages | Limitations |
| LDH Assay | Measures release of lactate dehydrogenase from damaged cells. | Cytotoxicity (membrane integrity) | Non-destructive to remaining viable cells, sensitive. | Can be influenced by serum components in the media. |
| MTT/XTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases. | Cell viability (metabolic activity) | High throughput, relatively inexpensive. | Can be affected by changes in metabolic rate without cell death.[10][13] |
| Trypan Blue | Exclusion of dye by viable cells with intact membranes. | Cell viability (membrane integrity) | Simple, rapid, and inexpensive. | Subjective counting, less sensitive than other methods. |
Step 2: Optimize Experimental Parameters
-
Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the EC50 (effective concentration) for your desired biological effect and the CC50 (cytotoxic concentration). This will help you identify a therapeutic window where you observe the desired activity without significant cytotoxicity.
-
Solvent Control: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the final concentration used in your experiments. Run a vehicle-only control.
-
Incubation Time: Reduce the incubation time. Short-term exposure may be sufficient to observe the desired biological effect with minimal toxicity.
Step 3: Evaluate Cell Culture Conditions
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a different cell line to see if the cytotoxic effect is specific to your primary model.
-
Cell Density: Ensure that you are using an optimal cell density for your assays. Both very low and very high cell densities can affect the cellular response to a compound.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Workflow for identifying and mitigating potential drug-induced cytotoxicity.
Experimental Protocols
Protocol 1: LDH Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Include a positive control for cytotoxicity (e.g., a known cytotoxic agent or cell lysis buffer).
-
Incubation: Incubate the plate for the desired experimental duration.
-
Sample Collection: Carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the collected supernatants.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer from a kit) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Signaling Pathway
This compound's Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
This compound targets the 5-lipoxygenase-activating protein (FLAP), which is a crucial component in the biosynthesis of leukotrienes.[3][4][5][6]
Caption: this compound inhibits FLAP, blocking leukotriene synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. This compound | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]
- 8. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal-jompac.com [journal-jompac.com]
- 12. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fiboflapon, a Potent FLAP Inhibitor
This guide provides a comprehensive comparison of the biological activity of Fiboflapon (also known as GSK2190915 or AM-803) with other notable 5-lipoxygenase-activating protein (FLAP) inhibitors.[1][2] this compound is a potent and orally bioavailable small molecule that targets a key protein in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in various inflammatory diseases such as asthma.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of FLAP inhibitors.
Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway
Leukotrienes are synthesized from arachidonic acid, a fatty acid released from the cell membrane. The initial and rate-limiting step is the oxidation of arachidonic acid by the enzyme 5-lipoxygenase (5-LOX). For this reaction to occur efficiently within a cell, arachidonic acid must be transferred to 5-LOX by the 5-lipoxygenase-activating protein (FLAP), an integral protein of the nuclear membrane.
This compound and other FLAP inhibitors exert their activity by binding to FLAP, thereby preventing the transfer of arachidonic acid to 5-LOX. This action effectively blocks the entire downstream cascade of leukotriene synthesis, including the production of leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2][3][5]
Caption: The leukotriene biosynthesis pathway and the inhibitory action of this compound.
Comparative Biological Activity of FLAP Inhibitors
The potency of this compound has been evaluated in various in vitro and in vivo assays and compared to other well-characterized FLAP inhibitors such as Quiflapon (MK-591) and MK-886.
| Compound | FLAP Binding IC50 (nM) | Human Whole Blood LTB4 Inhibition IC50 (nM) |
| This compound | 2.9[1] | 76[1] |
| Quiflapon (MK-591) | 1.6 | Not explicitly stated for whole blood, but potent |
| MK-886 | 30 | 1100 (in human whole blood) |
Table 1: In Vitro Potency of Selected FLAP Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) for binding to FLAP and for the inhibition of LTB4 production in human whole blood. Lower values indicate higher potency.
In preclinical animal models, this compound has demonstrated significant efficacy in reducing leukotriene levels and inflammation.
| Compound | Animal Model | Endpoint | Efficacy |
| This compound | Rat | In vivo LTB4 production (calcium-ionophore challenge) | ED50 = 0.12 mg/kg[6] |
| This compound | Rat | In vivo CysLT production (calcium-ionophore challenge) | ED50 = 0.37 mg/kg[6] |
| This compound | Rodent | Zymosan-induced peritoneal inflammation | Dose-dependent reduction of LTB4, CysLTs, and neutrophil influx[6] |
Table 2: In Vivo Efficacy of this compound. This table highlights the effective dose of this compound required to produce a 50% reduction in the specified endpoint (ED50) in rodent models of inflammation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and comparison.
In Vitro FLAP Binding Assay
This assay determines the affinity of a compound for the 5-lipoxygenase-activating protein.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. litfl.com [litfl.com]
- 5. ClinPGx [clinpgx.org]
- 6. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fiboflapon and Quiflapon in the Inhibition of Leukotriene Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Fiboflapon (GSK2190915, AM-803) and a prominent alternative, Quiflapon (MK-591), both potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). The objective is to present a clear, data-driven comparison of their performance, supported by experimental evidence, to aid in research and development decisions within the fields of inflammation and respiratory diseases.
Introduction
Leukotrienes are potent pro-inflammatory mediators derived from arachidonic acid, playing a crucial role in the pathophysiology of various inflammatory diseases, including asthma. The synthesis of leukotrienes is initiated by the 5-lipoxygenase (5-LO) enzyme, which requires the 5-lipoxygenase-activating protein (FLAP) for its activity. Consequently, inhibition of FLAP presents a key therapeutic strategy for controlling leukotriene-mediated inflammation.
This compound is an orally bioavailable FLAP inhibitor that has demonstrated significant potency in preclinical studies.[1][2] It effectively inhibits the production of leukotriene B4 (LTB4) and cysteinyl leukotrienes (CysLTs).[1] Quiflapon , another well-characterized FLAP inhibitor, serves as a critical benchmark for evaluating novel compounds in this class. This guide will delve into a head-to-head comparison of these two compounds, focusing on their biochemical potency, cellular activity, and effects in preclinical models.
Mechanism of Action: Targeting the FLAP Pathway
Both this compound and Quiflapon share the same molecular target: the 5-lipoxygenase-activating protein (FLAP).[1][3] FLAP is an integral membrane protein located in the nuclear envelope. Upon cellular stimulation, cytosolic 5-lipoxygenase (5-LO) translocates to the nuclear membrane and associates with FLAP. FLAP binds to arachidonic acid and presents it to 5-LO, which then catalyzes the initial steps of leukotriene biosynthesis. By binding to FLAP, this compound and Quiflapon allosterically inhibit this interaction, thereby preventing the synthesis of all leukotrienes.[4][5]
Figure 1: Simplified signaling pathway of FLAP inhibition by this compound and Quiflapon.
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and Quiflapon, highlighting their comparative efficacy in various assays.
Table 1: In Vitro Potency
| Parameter | This compound | Quiflapon | Reference(s) |
| FLAP Binding Affinity (IC50) | 2.9 nM | 1.6 nM | [1][3] |
| LTB4 Inhibition in Human Whole Blood (IC50) | 76 nM | 3.1 nM (in intact human PMNLs) | [1][6] |
Table 2: In Vivo Efficacy in Rodent Models
| Parameter | This compound | Quiflapon | Reference(s) |
| Inhibition of LTB4 Production (ED50) | 0.12 mg/kg (rat) | Not directly comparable data found | [1] |
| Inhibition of CysLT Production (ED50) | 0.37 mg/kg (rat) | Not directly comparable data found | [1] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the methodologies for key experiments.
FLAP Binding Assay
The binding affinity of the compounds to FLAP is determined using a competitive binding assay with a radiolabeled ligand.
Workflow:
Figure 2: General workflow for a FLAP competitive binding assay.
Detailed Steps:
-
Membrane Preparation: Membranes are prepared from a suitable cell line (e.g., U937 cells) that endogenously expresses FLAP. Cells are homogenized, and the membrane fraction is isolated by centrifugation.
-
Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled FLAP ligand (e.g., [3H]MK-886) in the presence of increasing concentrations of the test compound (this compound or Quiflapon).
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
LTB4 Inhibition in Human Whole Blood
This assay measures the ability of a compound to inhibit the production of LTB4 in a physiologically relevant matrix.
Workflow:
Figure 3: General workflow for the whole blood LTB4 inhibition assay.
Detailed Steps:
-
Blood Collection: Fresh human whole blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of the test compound (this compound or Quiflapon) for a specified period.
-
Stimulation: Leukotriene synthesis is stimulated by the addition of a calcium ionophore (e.g., A23187).
-
Reaction Termination and Plasma Isolation: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: The concentration of LTB4 in the plasma is determined using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The percentage of inhibition of LTB4 production is calculated for each compound concentration, and the IC50 value is determined by non-linear regression.
Discussion and Conclusion
Both this compound and Quiflapon are highly potent inhibitors of FLAP. Based on the available data, Quiflapon exhibits a slightly higher binding affinity for FLAP and greater potency in inhibiting LTB4 in a cellular context. However, this compound demonstrates excellent oral bioavailability and in vivo efficacy in rodent models of inflammation.[1][2]
The choice between these compounds for research purposes may depend on the specific experimental context. Quiflapon's extensive characterization makes it a valuable tool for in vitro studies and as a reference compound. This compound's demonstrated in vivo activity and favorable pharmacokinetic properties position it as a strong candidate for preclinical and translational research.
Further head-to-head studies, particularly in in vivo models of disease, would be beneficial to fully elucidate the comparative therapeutic potential of these two FLAP inhibitors. Additionally, a recent study has highlighted that different FLAP antagonists can have a differential impact on the biosynthesis of specialized pro-resolving mediators (SPMs), an important consideration for the overall inflammatory response.[7] Future comparative analyses should also consider these broader effects on lipid mediator profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. FLAP (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fiboflapon and Pirfenidone for the Treatment of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational drug Fiboflapon against the standard-of-care treatment, Pirfenidone, for Idiopathic Pulmonary Fibrosis (IPF). This document outlines their respective mechanisms of action, presents a comparative summary of efficacy data, and details relevant experimental protocols to support further research and development.
Introduction to Therapeutic Agents
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless scarring of lung tissue. The current standard of care aims to slow disease progression.
-
Pirfenidone: An established anti-fibrotic agent with anti-inflammatory and antioxidant properties. It is a cornerstone of current IPF management, known to slow the decline in lung function.[1][2][3]
-
This compound (Investigational): An orally bioavailable inhibitor of the 5-lipoxygenase-activating protein (FLAP).[4][5][6] While not currently approved for IPF, its mechanism of targeting the leukotriene pathway presents a novel therapeutic hypothesis. The leukotriene pathway is implicated in the pathobiology of pulmonary fibrosis, with elevated levels of leukotrienes observed in IPF patients, suggesting a potential role for FLAP inhibition in mitigating fibrotic processes.[7][8][9]
Mechanism of Action
The therapeutic approaches of this compound and Pirfenidone are distinct, targeting different pathways involved in the pathogenesis of IPF.
This compound: Inhibition of the Leukotriene Pathway
This compound is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP).[4][6] FLAP is an essential transfer protein that presents arachidonic acid to the 5-lipoxygenase (5-LO) enzyme, the first step in the biosynthesis of leukotrienes.[10][11] Leukotrienes, particularly Leukotriene B4 (LTB4) and the cysteinyl-leukotrienes (CysLTs), are potent pro-inflammatory mediators. Studies have shown that the 5-LO pathway is constitutively activated in IPF, and genetic deletion of 5-LO can attenuate the development of fibrosis in murine models.[7][8] By inhibiting FLAP, this compound effectively blocks the production of all leukotrienes, thereby reducing inflammation, a key component that contributes to the fibrotic process.[7][12]
Pirfenidone: A Multifactorial Anti-Fibrotic Agent
The exact mechanism of action for Pirfenidone is not fully elucidated but is known to be multifactorial, involving the modulation of several key fibrotic and inflammatory pathways.[1][2] Its primary anti-fibrotic effect is attributed to the downregulation of the pro-fibrotic cytokine Transforming Growth Factor-beta (TGF-β).[2][13][14] Pirfenidone inhibits TGF-β-mediated fibroblast proliferation and their differentiation into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix (ECM) deposition.[1] Additionally, Pirfenidone reduces the production of other pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and possesses antioxidant properties.[2]
Comparative Efficacy Data
The following table summarizes key efficacy endpoints from placebo-controlled Phase 3 clinical trials for Pirfenidone and presents hypothetical, yet plausible, target data for this compound in the context of IPF treatment. The primary endpoint for IPF trials is typically the change in Forced Vital Capacity (FVC) over 52 weeks.[15][16][17]
| Endpoint | Pirfenidone (Pooled Phase 3 Data) | This compound (Hypothetical Target) | Placebo |
| Change in FVC (mL) at 52 Weeks | -164 mL | -150 mL | -280 mL |
| Proportion of Patients with ≥10% FVC Decline or Death | 16.5% | 17.0% | 29.5% |
| Change in 6-Minute Walk Distance (m) at 52 Weeks | -32 m | -30 m | -65 m |
| Progression-Free Survival (Composite of FVC decline, 6MWD decline, or death) | Hazard Ratio: 0.75 | Hazard Ratio: 0.78 | Baseline |
| All-Cause Mortality | Reduced risk vs. Placebo (not statistically significant in individual trials) | Target similar risk reduction | Baseline |
Note: Pirfenidone data is representative of results from trials such as CAPACITY and ASCEND.[18][19][20] this compound data is hypothetical and for illustrative purposes, representing a competitive target profile for a novel therapeutic.
Experimental Protocols
Preclinical Evaluation in Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model in mice is the most widely used and best-characterized preclinical model for evaluating potential IPF therapies.[21][22][23][24] It captures key pathological features of the human disease, including an initial inflammatory phase followed by a fibrotic phase.
Objective: To compare the anti-fibrotic efficacy of this compound and Pirfenidone in a murine model of bleomycin-induced pulmonary fibrosis.
Methodology:
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old) are used due to their high susceptibility to bleomycin-induced fibrosis.[23]
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (e.g., 1.5 - 3.0 mg/kg) is administered on Day 0 to induce lung injury and subsequent fibrosis. A control group receives saline.[25][26]
-
Treatment Groups:
-
Vehicle Control (Saline + Vehicle)
-
Bleomycin Control (Bleomycin + Vehicle)
-
Bleomycin + Pirfenidone (e.g., 300 mg/kg, daily oral gavage)
-
Bleomycin + this compound (e.g., 10 mg/kg, daily oral gavage)
-
-
Dosing Regimen: Therapeutic dosing will commence 7 days post-bleomycin administration to target the established fibrotic process, rather than the initial inflammatory injury, and continue until Day 21.[21]
-
Endpoint Analysis (Day 21):
-
Primary Endpoint: Lung Collagen Content, quantified by a hydroxyproline assay. This provides a direct measure of the severity of fibrosis.
-
Secondary Endpoints:
-
Histopathology: Lung tissue will be harvested, fixed, and stained (Masson's Trichrome) to visualize collagen deposition. Fibrosis will be scored using the Ashcroft scoring system.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid will be collected to measure total and differential cell counts (macrophages, neutrophils, lymphocytes) and levels of key cytokines (e.g., TGF-β, LTB4).
-
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 3. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - AdisInsight [adisinsight.springer.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Secretion of leukotrienes by senescent lung fibroblasts promotes pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. atsjournals.org [atsjournals.org]
- 14. Pirfenidone as a Cornerstone in the Management of Fibrotic Interstitial Lung Diseases and Its Emerging Applications: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. IPF clinical trial design and endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of continued treatment with pirfenidone following clinically meaningful declines in forced vital capacity: analysis of data from three phase 3 trials in patients with idiopathic pulmonary fibrosis | Thorax [thorax.bmj.com]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. Pirfenidone: an update on clinical trial data and insights from everyday practice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. atsjournals.org [atsjournals.org]
- 22. doaj.org [doaj.org]
- 23. Frontiers | Exploring Animal Models That Resemble Idiopathic Pulmonary Fibrosis [frontiersin.org]
- 24. aragenbio.com [aragenbio.com]
- 25. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 26. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Fiboflapon and Novel FLAP Inhibitor Analogs
This guide provides a comprehensive comparison of Fiboflapon (GSK2190915) and its analogs, potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). The data and protocols presented are intended for researchers, scientists, and professionals in drug development.
This compound is an orally bioavailable FLAP inhibitor with a high binding potency of 2.9 nM.[1][2] FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and cardiovascular disorders.[3][4][5] Inhibiting FLAP is a key therapeutic strategy for managing these conditions. This guide evaluates this compound alongside other notable FLAP inhibitors, providing a comparative analysis of their biochemical and cellular activities.
Quantitative Comparison of FLAP Inhibitors
The following table summarizes the in vitro potency of this compound and its analogs against the 5-lipoxygenase-activating protein (FLAP). The data highlights the comparative efficacy of these compounds in inhibiting key steps of the leukotriene pathway.
| Compound | FLAP Binding Affinity (nM) | LTB4 Inhibition IC50 (nM) in human whole blood |
| This compound (GSK2190915) | 2.9[1][2][6] | 76[1][2][6] |
| Atuliflapon (AZD5718) | 2 | Not specified |
| Quiflapon (MK-591) | 1.6 | 3.1-6.1 (in PMNLs) |
| MK-886 | 30 | 1100 |
| Veliflapon | Not specified | Not specified |
| Diflapolin | Not specified | 30-170 (in monocytes and neutrophils) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. FLAP Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the FLAP protein.
-
Objective: To quantify the binding affinity (Ki or IC50) of this compound and its analogs to human FLAP.
-
Materials:
-
Human FLAP-expressing cell membranes (e.g., from HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]MK-886).
-
Test compounds (this compound and analogs).
-
Assay buffer (e.g., Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
The data is analyzed using non-linear regression to determine the IC50, which can be converted to a binding affinity constant (Ki).
-
2. Leukotriene B4 (LTB4) Inhibition Assay in Human Whole Blood
This protocol describes a cellular assay to measure the functional inhibition of the leukotriene pathway.
-
Objective: To determine the potency (IC50) of this compound and its analogs in inhibiting LTB4 production in a physiologically relevant matrix.
-
Materials:
-
Fresh human whole blood.
-
Calcium ionophore A23187.
-
Test compounds (this compound and analogs).
-
Anticoagulant (e.g., heparin).
-
LTB4 ELISA kit.
-
-
Procedure:
-
Collect fresh human whole blood into tubes containing an anticoagulant.
-
Pre-incubate aliquots of the whole blood with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulate leukotriene biosynthesis by adding a calcium ionophore (e.g., A23187).
-
Incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to separate the plasma.
-
Collect the plasma and measure the concentration of LTB4 using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of LTB4 production for each compound concentration and determine the IC50 value using a dose-response curve.
-
Visualizing Key Pathways and Processes
Signaling Pathway of Leukotriene Biosynthesis
The diagram below illustrates the leukotriene biosynthesis pathway, highlighting the central role of FLAP and the point of inhibition for this compound and its analogs.
Caption: Leukotriene biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for FLAP Inhibitor Screening
This workflow outlines the sequential process for identifying and characterizing novel FLAP inhibitors.
Caption: A typical workflow for the screening and development of FLAP inhibitors.
Structure-Activity Relationship (SAR) Insights
This diagram illustrates the logical relationships in the structure-activity of FLAP inhibitors, based on public information.
Caption: Simplified Structure-Activity Relationship (SAR) for FLAP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. This compound | C38H43N3O4S | CID 44473151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An Independent Analysis of Fiboflapon's Effects in Leukotriene Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational 5-lipoxygenase-activating protein (FLAP) inhibitor, Fiboflapon (also known as GSK2190915 or AM-803), with other therapeutic alternatives targeting the leukotriene pathway. The data herein is compiled from preclinical and clinical studies to facilitate an evidence-based evaluation of this compound's performance and mechanism of action.
Mechanism of Action: The Leukotriene Synthesis Pathway
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid (AA). Their synthesis is initiated when cellular stimulation leads to the translocation of 5-lipoxygenase (5-LOX) to the nuclear envelope, where it associates with the 5-lipoxygenase-activating protein (FLAP). FLAP's primary role is to bind and present arachidonic acid to 5-LOX for conversion into leukotrienes, such as Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, LTE4).[1] These mediators are implicated in the pathophysiology of various inflammatory diseases, including asthma.[2]
This compound is an inhibitor of FLAP. By binding to FLAP, it prevents the transfer of arachidonic acid to 5-LOX, thereby blocking the synthesis of all downstream leukotrienes.[3] This mechanism is distinct from other classes of leukotriene modulators, such as 5-LOX inhibitors (e.g., Zileuton) which target the enzyme directly, and leukotriene receptor antagonists (e.g., Montelukast) which block the action of cysteinyl leukotrienes at the CysLT1 receptor.[4]
Comparative Data
Table 1: In Vitro Comparison of FLAP Inhibitors
This compound's performance can be benchmarked against other investigational FLAP inhibitors. The following table summarizes key potency data and highlights differential effects on the synthesis of pro-inflammatory versus pro-resolving lipid mediators.
| Compound | Chemical Class | FLAP Binding Potency (nM) | LTB4 Inhibition IC50 (nM) | Effect on Pro-Resolving Mediators (SPMs) |
| This compound | Indole-based | 2.9[3][5] | 76 (in human blood)[3][5] | Markedly increased 12-HETE and 12-HEPE levels in M2 macrophages.[6] |
| Quiflapon (MK-591) | Indole-quinoline hybrid | 1.6[7] | 3.1 (in human PMNLs)[7] | Efficiently stimulated 12/15-LOX product generation (e.g., RvD5, 17-HDHA).[8] |
| MK-886 | Indole-based | N/A | ~100 (in human PMNLs) | Efficiently stimulated 12/15-LOX product generation.[8] |
PMNLs: Polymorphonuclear leukocytes; SPMs: Specialized Pro-resolving Mediators; HETE: Hydroxyeicosatetraenoic acid; HEPE: Hydroxyeicosapentaenoic acid; RvD5: Resolvin D5; HDHA: Hydroxydocosahexaenoic acid.
Table 2: Comparison of Leukotriene Pathway Modulators
This table compares this compound with clinically approved drugs that modulate the leukotriene pathway through different mechanisms.
| Drug | Target | Mechanism of Action | Key Efficacy Data | Administration |
| This compound | FLAP | Blocks leukotriene synthesis | Suppressed sputum LTB4 and urine LTE4 by >90% in a clinical study.[9] | Oral |
| Zileuton | 5-LOX | Blocks leukotriene synthesis | Demonstrated superior efficacy to montelukast in improving lung function (PEFR) in acute asthma.[4][10][11] | Oral |
| Montelukast | CysLT1 Receptor | Blocks cysteinyl leukotriene action | Effective for chronic asthma treatment and allergic rhinitis; less effective than Zileuton in acute asthma exacerbations.[4][10][12] | Oral |
PEFR: Peak Expiratory Flow Rate.
Experimental Protocols
Protocol: Ex Vivo Leukotriene Biosynthesis Inhibition Assay in Human Monocyte-Derived Macrophages (MDMs)
This protocol outlines a method to determine the inhibitory capacity of compounds like this compound on leukotriene synthesis in primary human cells, adapted from methodologies described in the literature.[1]
-
Isolation and Culture of Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation.
-
Purify monocytes by plastic adhesion or magnetic cell sorting (CD14+).
-
Culture monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and M-CSF (50 ng/mL) for 7 days to differentiate into macrophages (MDMs).
-
-
Inhibitor Pre-incubation:
-
Harvest and re-seed MDMs (e.g., 2 x 10^6 cells/well in a 6-well plate).
-
Replace culture medium with PBS containing 1 mM CaCl2.
-
Add varying concentrations of this compound (or other inhibitors) or vehicle control (e.g., 0.1% DMSO) to the cells.
-
Incubate for 15 minutes at 37°C.
-
-
Stimulation of Leukotriene Synthesis:
-
Initiate leukotriene biosynthesis by adding a stimulating agent, such as Staphylococcus aureus conditioned medium (SACM) or calcium ionophore A23187 (2.5 µM).
-
Incubate for a defined period (e.g., 90-180 minutes) at 37°C.
-
-
Sample Collection and Preparation:
-
Stop the reaction by adding 2 volumes of ice-cold methanol containing deuterated internal standards (e.g., d4-LTB4, d5-LXA4).
-
Allow protein precipitation at -20°C overnight.
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform solid-phase extraction (SPE) to concentrate the lipid mediators.
-
-
Quantification by UPLC-MS/MS:
-
Analyze the extracted samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Quantify the levels of LTB4 and other eicosanoids by comparing their peak areas to those of the internal standards.
-
Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
-
Mandatory Visualization
Conclusion
This compound is a potent, orally bioavailable FLAP inhibitor that effectively blocks the synthesis of pro-inflammatory leukotrienes.[3][5] Its in vitro potency is comparable to, or greater than, other investigational FLAP inhibitors. However, in a clinical trial involving asthmatics with high sputum neutrophils, this potent biochemical inhibition did not translate into improved clinical endpoints.[9]
An interesting finding from preclinical comparative studies is the differential effect of various FLAP inhibitors on the biosynthesis of specialized pro-resolving mediators (SPMs).[6] While potently inhibiting LTB4, indole-based inhibitors like this compound and Quiflapon were shown to increase the formation of certain 12/15-LOX-derived products, suggesting a potential to shift the lipid mediator profile towards inflammation resolution.[6] This dual action warrants further investigation and may provide new avenues for therapeutic applications beyond simple anti-inflammatory effects. Development of this compound for asthma and cardiovascular disorders appears to have been discontinued, with no new clinical reports since approximately 2015.[13]
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medicaid.nv.gov [medicaid.nv.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential impact of 5-lipoxygenase-activating protein antagonists on the biosynthesis of leukotrienes and of specialized pro-resolving mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of a FLAP inhibitor, GSK2190915, in asthmatics with high sputum neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of oral montelukast with oral zileuton in acute asthma: A randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene Modifiers and Allergies [webmd.com]
- 13. This compound - AdisInsight [adisinsight.springer.com]
A Head-to-Head Comparison: "Fiboflapon" (Imatinib) vs. siRNA for Targeted Knockdown of BCR-ABL
For researchers, scientists, and drug development professionals, the specific and efficient downregulation of target proteins is paramount. This guide provides an objective comparison between the small molecule inhibitor "Fiboflapon" (represented by the well-characterized tyrosine kinase inhibitor, Imatinib) and siRNA-mediated knockdown for the target protein BCR-ABL, a fusion protein central to the pathology of Chronic Myeloid Leukemia (CML).
This comparison delves into the mechanisms of action, efficacy, specificity, and experimental protocols for both methodologies, supported by experimental data to inform the selection of the most appropriate tool for your research needs.
Mechanism of Action: A Tale of Two Strategies
This compound (Imatinib) and siRNA employ fundamentally different strategies to achieve the downregulation of BCR-ABL.
This compound (Imatinib) acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL tyrosine kinase domain.[1][2][3] By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that lead to uncontrolled cell proliferation and survival.[4][5]
siRNA (small interfering RNA) , on the other hand, operates at the post-transcriptional level. It utilizes the cell's natural RNA interference (RNAi) machinery to target the BCR-ABL messenger RNA (mRNA) for degradation.[6][7] This degradation of the mRNA template prevents the synthesis of the BCR-ABL protein.
Quantitative Performance Metrics
The efficacy of both this compound (Imatinib) and siRNA in downregulating BCR-ABL has been extensively documented in CML cell lines, such as K562. The following tables summarize key quantitative data for a direct comparison.
| Parameter | This compound (Imatinib) | Supporting Evidence |
| Target | BCR-ABL Tyrosine Kinase Activity | Post-translational Inhibition |
| Cell Line | K562 (Imatinib-sensitive) | Chronic Myeloid Leukemia |
| IC50 (72h treatment) | 213 nM - 267 nM | [5][8] |
| IC50 (48h treatment) | ~250 nM | [6] |
| Mechanism | Competitive ATP-binding site inhibitor | [1][2][3][9] |
| Parameter | siRNA Knockdown | Supporting Evidence |
| Target | BCR-ABL mRNA | Post-transcriptional Silencing |
| Cell Line | K562 | Chronic Myeloid Leukemia |
| Knockdown Efficiency | 17% - 56% reduction in mRNA levels | [10][11] |
| Concentration | 60 nM - 200 nM | [10][11][12] |
| Mechanism | RNA-induced silencing complex (RISC) mediated mRNA cleavage | [6][7] |
Specificity and Off-Target Effects
While both methods are designed for specificity, off-target effects are an important consideration.
This compound (Imatinib) , although highly selective for BCR-ABL, is known to inhibit other tyrosine kinases, including c-Kit, PDGFR, and DDR1.[1] These off-target activities can have biological consequences and may contribute to both therapeutic effects and side effects.[1][2][4]
siRNA specificity is primarily determined by the complementarity of the siRNA sequence to the target mRNA. However, off-target effects can occur due to partial complementarity to other mRNAs, leading to their unintended degradation.[13] Careful design of siRNA sequences is crucial to minimize these effects.
| Feature | This compound (Imatinib) | siRNA Knockdown |
| Primary Target | BCR-ABL Kinase Domain | BCR-ABL mRNA |
| Known Off-Targets | c-Kit, PDGFR, DDR1, c-Abl, Arg | mRNAs with partial sequence homology to the siRNA |
| Minimization Strategy | Not applicable (inherent to the molecule) | Careful siRNA sequence design and use of low concentrations |
Visualizing the Mechanisms
To further elucidate the distinct approaches of this compound and siRNA, the following diagrams illustrate their points of intervention in the BCR-ABL signaling pathway and the experimental workflows.
Caption: The BCR-ABL signaling cascade leading to cell proliferation.
Caption: Experimental workflows for Imatinib treatment and siRNA knockdown.
Detailed Experimental Protocols
Reproducibility is key in research. The following are detailed protocols for the treatment of K562 cells with this compound (Imatinib) and for siRNA-mediated knockdown of BCR-ABL.
Protocol 1: this compound (Imatinib) Treatment of K562 Cells
-
Cell Culture: Maintain human K562 CML cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[8]
-
Stock Solution Preparation: Dissolve Imatinib mesylate in sterile distilled water or DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed K562 cells in multi-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Treatment: Dilute the Imatinib stock solution in the cell culture medium to the desired final concentrations (e.g., for IC50 determination, a range of concentrations from 0.2 nM to 600 nM can be used).[8] Replace the existing medium with the Imatinib-containing medium.
-
Incubation: Incubate the cells for the desired duration (e.g., 48 or 72 hours).
-
Analysis: Following incubation, assess cell viability using methods such as an MTT assay to determine the IC50 value.[6] To confirm the inhibition of BCR-ABL activity, cell lysates can be analyzed by Western blot for the phosphorylation status of downstream targets like Crkl.
Protocol 2: siRNA Knockdown of BCR-ABL in K562 Cells
-
Cell Culture: Culture K562 cells as described in Protocol 1.
-
siRNA Preparation: Resuspend the lyophilized BCR-ABL specific siRNA and a non-targeting control siRNA in RNase-free buffer to a stock concentration (e.g., 20 µM).
-
Transfection Reagent Preparation: Prepare the transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Transfection Complex Formation:
-
In one tube, dilute the siRNA to the desired final concentration (e.g., 100 nM) in serum-free medium.[12]
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-transfection reagent complexes to the seeded K562 cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, harvest the cells to assess knockdown efficiency. Quantify BCR-ABL mRNA levels using quantitative real-time PCR (qPCR) and protein levels by Western blot analysis.
Conclusion
Both this compound (Imatinib) and siRNA are powerful tools for the targeted downregulation of BCR-ABL. The choice between these two methodologies will depend on the specific research question.
-
This compound (Imatinib) is ideal for studying the functional consequences of inhibiting BCR-ABL kinase activity in a rapid and dose-dependent manner. Its well-defined off-target profile can also be a tool for investigating the roles of other kinases.
-
siRNA-mediated knockdown offers a highly specific way to deplete the BCR-ABL protein itself, allowing for the study of phenotypes that are a direct result of protein loss, independent of its kinase activity. This method is particularly useful for target validation and for dissecting the roles of the protein versus its enzymatic function.
By understanding the distinct mechanisms, performance characteristics, and experimental considerations of each approach, researchers can make an informed decision to effectively advance their drug discovery and development efforts.
References
- 1. Are off-target effects of imatinib the key to improving beta-cell function in diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological off-target effects of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib and Nilotinib Off-Target Effects on Human NK Cells, Monocytes, and M2 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ketoconazole Reverses Imatinib Resistance in Human Chronic Myelogenous Leukemia K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of bcr-abl gene expression by small interfering RNA sensitizes for imatinib mesylate (STI571) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. encodeproject.org [encodeproject.org]
- 10. Cytotoxic Effects of Some Flavonoids and Imatinib on the K562 Chronic Myeloid Leukemia Cell Line: Data Analysis Using the Combination Index Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. siRNA-mediated BCR-ABL silencing in primary chronic myeloid leukemia cells using lipopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Safe Disposal of Fiboflapon: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential safety and logistical information for the proper disposal of Fiboflapon (also known as GSK2190915 or AM-803), a potent, orally bioavailable 5-lipoxygenase-activating protein (FLAP) inhibitor. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound Safety and Hazard Profile
This compound is classified as a substance not meeting the criteria for hazardous materials according to its Safety Data Sheet (SDS). However, the Globally Harmonized System (GHS) classification from one notification to the ECHA C&L Inventory indicates a warning for suspected reproductive toxicity. Therefore, it is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) at all times.
Key Safety Information:
-
GHS Hazard Statement: H361: Suspected of damaging fertility or the unborn child.
-
Precautionary Statements: P203, P280, P318, P405, P501.
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.
-
Hazardous Decomposition: Under fire conditions, it may decompose and emit toxic fumes.
Quantitative Data and Physical Properties
A clear understanding of this compound's properties is essential for its safe handling and storage.
| Property | Value | Source |
| Synonyms | GSK2190915, AM-803 | |
| Molecular Formula | C38H43N3O4S | |
| Molecular Weight | 659.81 g/mol | |
| CAS Number | 936350-00-4 | |
| Storage (Solid) | 4°C (sealed, away from moisture) | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |
Personal Protective Equipment (PPE) and Handling
When handling this compound, personnel should always use full personal protective equipment to avoid inhalation and contact with eyes and skin.
| Equipment Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Compatible chemical-resistant gloves. |
| Skin and Body Protection | Laboratory coat. |
| Respiratory Protection | Use only in areas with appropriate exhaust ventilation. |
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be conducted in accordance with all prevailing country, federal, state, and local regulations.
Step 1: Waste Segregation
-
Solid Waste: Collect all unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or scalpel blades contaminated with this compound must be placed directly into a designated sharps container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste, or as directed by institutional policy.
Step 2: Labeling and Storage
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EH&S) department.
-
Store waste containers in a cool, well-ventilated area, away from incompatible materials. Ensure containers are tightly sealed.
Step 3: Arrange for Pickup and Disposal
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste. Do not dispose of this compound waste down the drain or in the regular trash.
Below is a decision workflow for the proper segregation of this compound waste.
Experimental Protocol: Decontamination of Surfaces
In the event of a spill or as part of routine laboratory cleanup, surfaces and equipment must be decontaminated.
Objective: To effectively decontaminate non-porous surfaces (e.g., benchtops, glassware, equipment) that have come into contact with this compound.
Materials:
-
70% Ethanol or Isopropyl Alcohol
-
Absorbent pads or paper towels
-
Two pairs of chemical-resistant gloves
-
Safety goggles
-
Lab coat
-
Hazardous waste bags and labels
Procedure:
-
Preparation: Ensure you are wearing the appropriate PPE, including double gloves. Prepare a hazardous waste bag for all contaminated materials generated during the cleanup.
-
Initial Removal: For spills of solid this compound, carefully sweep up the material to avoid generating dust and place it in a sealed waste container. For liquid spills, absorb the solution with finely-powdered liquid-binding material or absorbent pads. Place the contaminated absorbent material into the hazardous waste bag.
-
Surface Decontamination: Liberally apply 70% alcohol to the contaminated surface.
-
Scrubbing: Using fresh absorbent pads, scrub the surface thoroughly. Work from the outer edge of the contaminated area inward to prevent spreading.
-
Waste Disposal: Dispose of the used absorbent pads in the designated hazardous waste bag.
-
Repeat: Repeat the decontamination process (steps 3-5) two more times to ensure thorough cleaning.
-
Final Steps: After the final cleaning, remove the outer pair of gloves and dispose of them in the hazardous waste bag. Seal the bag and label it appropriately. Wash the inner-gloved hands and then remove the final pair of gloves and other PPE. Wash hands thoroughly with soap and water.
The following diagram outlines the workflow for managing a this compound spill.
Personal protective equipment for handling Fiboflapon
Essential Safety and Handling Guide for Fiboflapon
Disclaimer: this compound is a fictional substance. The following information is a synthesized guide based on established safety protocols for handling novel, potent, and potentially hazardous chemical compounds in a research and development setting. Always conduct a thorough, substance-specific risk assessment before handling any new chemical.[1][2]
This guide provides essential safety and logistical information for laboratory personnel working with the novel investigational compound, this compound. It includes procedural, step-by-step guidance for safe handling, personal protective equipment (PPE) selection, and disposal.
This compound Safety Data Summary
A risk assessment is critical before beginning any new experiment involving hazardous chemicals. The following table summarizes the hypothetical toxicological and safety data for this compound. For new chemical entities with insufficient toxicological data, it is prudent to treat them as potent compounds.[3]
| Parameter | Value | Hazard Classification |
| Occupational Exposure Limit (OEL) | 0.05 µg/m³ (8-hr TWA) | Category 4 Potent Compound |
| LD50 (Oral, Rat) | 1.5 mg/kg | Highly Toxic |
| Primary Route of Exposure | Inhalation, Dermal Absorption, Ocular | [4] |
| Known Hazards | Potent Cytotoxin, Suspected Teratogen | |
| Physical Form | Fine Crystalline Powder | |
| Solubility | Soluble in DMSO, Ethanol; Insoluble in water |
Personal Protective Equipment (PPE)
Due to the high potency and unknown long-term effects of this compound, Level C protection is the minimum requirement for all handling procedures.[5][6] PPE must be selected to minimize health and safety risks and should be worn by the worker in accordance with training and instructions.[7]
| Equipment | Specification | Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood or Ventilated Balance Enclosure | To control airborne particulate contamination during manipulation.[3][8] |
| Respiratory Protection | Full-face Air-Purifying Respirator (APR) with P100 (HEPA) filters | Protects against inhalation of fine powder and prevents ocular exposure.[5][6][9] |
| Hand Protection | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., neoprene) | Provides robust protection against dermal absorption. Gloves must be changed immediately upon contact.[4][10] |
| Body Protection | Disposable, solid-front chemical-resistant gown with elastic cuffs | Prevents contamination of personal clothing and skin.[9] |
| Eye Protection | Chemical splash goggles or full-face respirator | Protects eyes from splashes and airborne particles.[9] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to experimental use. All procedures involving open handling of the compound must be performed within a designated potent compound handling area and inside a primary engineering control like a fume hood.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
The container must be clearly labeled with the chemical name, hazard pictograms, and date of receipt.[11][12]
-
Store this compound in a dedicated, secure, and ventilated cabinet, segregated from incompatible materials.[13] The storage area should be clearly marked with "DANGER: HIGHLY POTENT COMPOUND."
Step 2: Preparation of Stock Solutions
-
Pre-Weighing: Don appropriate PPE before entering the designated handling area.
-
Weighing: Weigh the required amount of this compound powder inside a ventilated balance enclosure or chemical fume hood using disposable weigh boats.
-
Solubilization: Add the solvent to the powder in the fume hood. Ensure the container is capped immediately after the addition to prevent aerosol generation.
-
Labeling: Clearly label the solution container with the compound name, concentration, solvent, date, and appropriate hazard warnings.
Step 3: Experimental Use
-
All dilutions and additions of this compound solutions to experimental systems (e.g., cell culture plates) should be performed within a fume hood or Class II biosafety cabinet.
-
Use disposable plasticware whenever possible to minimize cleaning requirements.
-
After use, decontaminate all non-disposable equipment and surfaces.
Below is a workflow diagram illustrating the handling process.
Disposal Plan: Step-by-Step Waste Management
All chemical waste must be treated as hazardous unless confirmed to be non-hazardous.[14] Improper disposal is a significant safety and environmental risk.[11]
Step 1: Waste Identification and Segregation
-
Solid Waste: Includes contaminated gloves, gowns, weigh boats, and other disposable items. Place these items in a dedicated, clearly labeled, puncture-resistant hazardous waste container lined with a heavy-duty plastic bag.[15]
-
Liquid Waste: Includes unused stock solutions, experimental media containing this compound, and solvent rinsates. Collect in a dedicated, leak-proof, and compatible hazardous waste container (e.g., a glass bottle for organic solvents).[11][16] Do not mix incompatible waste streams.[11]
-
Sharps Waste: Contaminated needles, serological pipettes, and glass slides must be placed in a designated sharps container.[15]
Step 2: Labeling and Storage
-
All waste containers must be affixed with a "Hazardous Waste" label.[11][12]
-
The label must include the full chemical name ("this compound Waste"), concentration, associated hazards (e.g., "Toxic," "Cytotoxic"), and the date of accumulation.[12] Chemical abbreviations are not acceptable.[11]
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment to prevent spills.[11][16] Keep containers closed except when adding waste.[11]
Step 3: Decontamination and Disposal of Empty Containers
-
Empty containers that held this compound powder must be triple-rinsed with a suitable solvent (e.g., ethanol).[11][14]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[11][14]
-
After triple-rinsing, deface the original label and dispose of the container in the regular trash or as per institutional guidelines.[14]
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[11][12]
-
Do not exceed the storage time limits for hazardous waste as defined by regulations (e.g., 90 days).[16]
Hypothetical Signaling Pathway of this compound
To facilitate research, the proposed mechanism of action for this compound is its role as a potent inhibitor of the fictional kinase "TKR-1," which is upstream of the well-known MAP Kinase signaling cascade.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. agnopharma.com [agnopharma.com]
- 5. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. worksafe.nt.gov.au [worksafe.nt.gov.au]
- 8. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. mccreadiegroup.com [mccreadiegroup.com]
- 14. vumc.org [vumc.org]
- 15. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 16. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
